Enhanced Lipophilicity (LogP) Driven by gem-Difluoro Substitution
The introduction of the gem-difluoro group on the cyclobutane ring significantly increases the compound's lipophilicity compared to non-fluorinated cyclobutane amino acid derivatives. Specifically, Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate exhibits a calculated LogP of 2.62 [1]. In contrast, the non-fluorinated methyl ester analog, Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate (CAS 880166-10-9), has a calculated LogP of 1.62 .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.62 |
| Comparator Or Baseline | Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate (non-fluorinated analog): LogP = 1.62 |
| Quantified Difference | ΔLogP = +1.00 (target more lipophilic) |
| Conditions | Calculated partition coefficient (LogP) from authoritative chemical database entries. |
Why This Matters
This quantifiable increase in lipophilicity can directly influence membrane permeability and target binding in drug discovery campaigns, making it a distinct selection criterion for building blocks.
- [1] Chemspace. propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate (CSSB00010742745). In-Stock Building Blocks. Accessed 2026. View Source
